

# Application Notes and Protocols for Btk-IN-19 in Animal Studies

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## Compound of Interest

Compound Name: *Btk-IN-19*  
Cat. No.: *B15140693*

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## Introduction

**Btk-IN-19**, also identified as Compound 51, is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and proliferation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the preclinical in vivo evaluation of **Btk-IN-19**.

## Data Presentation

### In Vitro Potency of Btk-IN-19

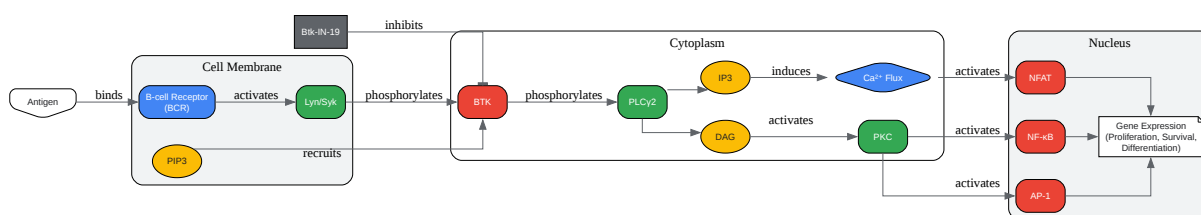
Parameter	Value (μM)
BTK IC <sub>50</sub>	<0.001 <sup>[1]</sup>
B-cell Proliferation IC <sub>50</sub>	0.080 <sup>[1]</sup>

### Reported In Vivo Dosages of Btk-IN-19

Animal Model	Dosage	Route of Administration	Reported Effect
Mouse	80 mg/kg	Intraperitoneal (i.p.)	Inhibition of CD69[1]
Rat	5 mg/kg	Oral (p.o.)	Low-moderate clearance, modest oral exposure (%F > 34)[1]

## Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival, proliferation, and differentiation.





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## References

- 1. Frontiers | Editorial: Mouse Models of B Cell Malignancies [frontiersin.org]
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